1,4-Bis(vinyloxy)-butane chemical structure and properties
1,4-Bis(vinyloxy)-butane chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(vinyloxy)butane, also known as 1,4-butanediol divinyl ether, is a versatile difunctional monomer with the chemical formula C₈H₁₄O₂.[1] Its structure, featuring two reactive vinyl ether groups connected by a flexible butane spacer, makes it a valuable building block in polymer chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on data relevant to research and development.
Chemical Structure and Identification
The chemical structure of 1,4-Bis(vinyloxy)butane consists of a central four-carbon chain with vinyloxy groups (-O-CH=CH₂) attached to the first and fourth carbon atoms.
Systematic Information:
| Identifier | Value |
| IUPAC Name | 1,4-Bis(vinyloxy)butane |
| CAS Number | 3891-33-6[1] |
| Molecular Formula | C₈H₁₄O₂[1] |
| Molecular Weight | 142.19 g/mol [1] |
| Synonyms | 1,4-Butanediol divinyl ether, Butane, 1,4-bis(ethenyloxy)-, BDDVE[1] |
Physicochemical Properties
1,4-Bis(vinyloxy)butane is a colorless liquid under standard conditions. A summary of its key physical and chemical properties is presented below.
Table of Physicochemical Properties:
| Property | Value | Reference |
| Melting Point | -8 °C | [2] |
| Boiling Point | 62-64 °C @ 10 mmHg | [2][3] |
| Density | 0.898 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.444 | [2] |
| Water Solubility | 505 mg/L at 20 °C | [2] |
| Vapor Pressure | 1.138 hPa at 20 °C | [3] |
| logP | 2.9 at 23 °C | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,4-Bis(vinyloxy)butane. Below are the expected spectral data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the analysis of similar vinyl ethers, the following proton (¹H) and carbon-13 (¹³C) NMR chemical shifts are predicted in CDCl₃.
Table of Predicted ¹H NMR Chemical Shifts:
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| =CH-O- | ~6.4-6.5 | dd |
| =CH₂ (trans) | ~4.1-4.2 | dd |
| =CH₂ (cis) | ~3.9-4.0 | dd |
| -O-CH₂- | ~3.6-3.7 | t |
| -O-CH₂-CH₂- | ~1.6-1.7 | m |
Note: Data is estimated based on the spectra of 1,10-bis(vinyloxy)decane.[4]
Table of Predicted ¹³C NMR Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) |
| =CH-O- | ~152 |
| =CH₂ | ~86 |
| -O-CH₂- | ~68 |
| -O-CH₂-CH₂- | ~26 |
Note: Data is estimated based on the spectra of 1,10-bis(vinyloxy)decane.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 1,4-Bis(vinyloxy)butane would exhibit characteristic absorption bands for the vinyl ether functional group.
Table of Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (vinyl) | ~3100 |
| C-H stretch (alkane) | ~2850-2950 |
| C=C stretch (vinyl) | ~1620 |
| C-O-C stretch (ether) | ~1100-1200 |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1,4-Bis(vinyloxy)butane shows a molecular ion peak (M⁺) at m/z 142.[1][5] The fragmentation pattern would be consistent with the cleavage of the ether linkages and the butyl chain.
Experimental Protocols
Synthesis of 1,4-Bis(vinyloxy)butane
A common method for the synthesis of vinyl ethers is the reaction of an alcohol with acetylene. The following is a representative protocol for the synthesis of 1,4-Bis(vinyloxy)butane from 1,4-butanediol.
Materials:
-
1,4-Butanediol
-
Potassium hydroxide (KOH)
-
Acetylene gas
-
Anhydrous solvent (e.g., DMSO)
Procedure:
-
In a pressure-resistant reactor equipped with a stirrer and gas inlet, dissolve 1,4-butanediol and a catalytic amount of KOH in the anhydrous solvent.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Introduce acetylene gas into the reactor, maintaining a constant pressure.
-
Heat the reaction mixture to a temperature between 130-150 °C and stir vigorously.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the excess acetylene.
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 1,4-Bis(vinyloxy)butane.
Note: This is a generalized procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood, especially when handling acetylene gas under pressure.
Cationic Polymerization
1,4-Bis(vinyloxy)butane can undergo cationic polymerization to form crosslinked polymers.[6] This property is utilized in various applications, including coatings and adhesives.
Materials:
-
1,4-Bis(vinyloxy)butane (monomer)
-
Anhydrous chlorinated solvent (e.g., dichloromethane)
-
Cationic initiator (e.g., a Lewis acid like BF₃·OEt₂)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve 1,4-Bis(vinyloxy)butane in the anhydrous solvent in a dry reaction vessel.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or lower).
-
Add the cationic initiator dropwise to the stirred monomer solution.
-
Observe the reaction for signs of polymerization, such as an increase in viscosity or precipitation of the polymer.
-
Allow the reaction to proceed for the desired time.
-
Terminate the polymerization by adding a quenching agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Applications
The unique structure of 1,4-Bis(vinyloxy)butane makes it suitable for a variety of applications in materials science and polymer chemistry.
-
Reactive Diluent: In UV and electron beam (EB) curable formulations, it serves as a reactive diluent, reducing the viscosity of the formulation while being incorporated into the final polymer network. This is particularly advantageous in coatings, inks, and adhesives where low viscosity is required for application.
-
Crosslinking Agent: The presence of two vinyl ether groups allows it to act as a crosslinking agent, forming three-dimensional polymer networks with enhanced thermal and mechanical properties.
-
Monomer for Polymer Synthesis: It can be homopolymerized or copolymerized with other monomers to produce a range of polymers with tailored properties. Cationic polymerization is a common method for polymerizing vinyl ethers.[7]
Safety and Handling
1,4-Bis(vinyloxy)butane is considered an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Toxicology Data (for the related compound 1,4-Butanediol monovinyl ether):
| Test | Species | Route | Value |
| LD50 | Rabbit | Oral | 1738 mg/kg |
| LD50 | Rat | Dermal | > 2000 mg/kg |
Source: ChemicalBook[8]
Conclusion
1,4-Bis(vinyloxy)butane is a valuable and versatile chemical for researchers and professionals in polymer science and materials development. Its difunctional nature allows for its use as a monomer, crosslinking agent, and reactive diluent in a variety of polymerization systems. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and industrial applications.
References
- 1. 1,4-Bis-(vinyloxy)-butane [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. 1,4-Bis(vinyloxy)-butane | 3891-33-6 [amp.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 1,4-Bis-(vinyloxy)-butane [webbook.nist.gov]
- 6. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4-Butanediol vinyl ether | 17832-28-9 [chemicalbook.com]
